molecular formula C24H16O5 B11590415 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate

1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate

Cat. No.: B11590415
M. Wt: 384.4 g/mol
InChI Key: LKIUGQZJNDPBTI-UHFFFAOYSA-N
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Description

1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of naphthoquinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized naphthoquinone compounds .

Scientific Research Applications

1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and damage to cellular structures. It can also inhibit key enzymes and disrupt cellular signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxybenzoate group enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C24H16O5

Molecular Weight

384.4 g/mol

IUPAC Name

(1,4-dioxo-3-phenylnaphthalen-2-yl) 4-methoxybenzoate

InChI

InChI=1S/C24H16O5/c1-28-17-13-11-16(12-14-17)24(27)29-23-20(15-7-3-2-4-8-15)21(25)18-9-5-6-10-19(18)22(23)26/h2-14H,1H3

InChI Key

LKIUGQZJNDPBTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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